Heptanoic acid, 3-methyl-2-butenyl ester

Description

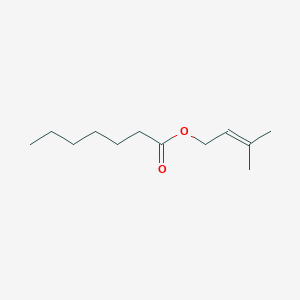

Heptanoic acid, 3-methyl-2-butenyl ester (CAS: Not explicitly provided in evidence) is a branched-chain fatty acid ester characterized by a seven-carbon heptanoic acid backbone and a 3-methyl-2-butenyl (prenyl) ester group. This compound belongs to the class of aliphatic esters, which are widely utilized in flavorings, fragrances, and industrial applications due to their volatile and lipophilic properties. The prenyl group in the ester moiety likely enhances its volatility and imparts unique sensory or bioactive properties compared to straight-chain esters.

Properties

CAS No. |

5205-10-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

3-methylbut-2-enyl heptanoate |

InChI |

InChI=1S/C12H22O2/c1-4-5-6-7-8-12(13)14-10-9-11(2)3/h9H,4-8,10H2,1-3H3 |

InChI Key |

KRSMRYMDTIADOD-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)OCC=C(C)C |

Canonical SMILES |

CCCCCCC(=O)OCC=C(C)C |

Other CAS No. |

5205-10-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares heptanoic acid, 3-methyl-2-butenyl ester with structurally analogous esters, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Properties

Table 1: Key Structural and Functional Comparisons

Key Observations:

For example, heptanoic acid heptyl ester (C14) is used in high-performance lubricants due to its viscosity . Shorter chains (e.g., butanoic acid esters) are more volatile and commonly found in natural flavor profiles .

Ester Group Structure: Branched vs. Straight-Chain Esters: The 3-methyl-2-butenyl group introduces steric hindrance and unsaturation, likely reducing melting points and increasing volatility compared to straight-chain esters like methyl or ethyl . Functionalization Potential: Branched esters (e.g., prenyl groups) may undergo oxidative cleavage or hydroxylation, enabling derivatization into bioactive molecules, as seen in antifungal dihydroxy derivatives of similar esters .

Odor and Volatility: Heptanoic acid methyl ester has a low odor threshold (4 μg/kg) and fruity notes, making it suitable for food flavoring . In contrast, the prenyl ester’s odor profile is undocumented but may differ due to its branched structure. Ethyl esters (e.g., heptanoic acid ethyl ester) are less volatile than methyl esters, balancing fragrance longevity and extraction efficiency in analytical methods like SPME .

Toxicological and Environmental Considerations

- Glycol esters of heptanoic acid demonstrate low acute oral/dermal toxicity, supporting their use in consumer products .

- Branched esters may degrade differently in the environment compared to linear analogues, necessitating further study.

Q & A

Basic: What are the primary synthetic routes for heptanoic acid, 3-methyl-2-butenyl ester?

Methodological Answer :

The ester can be synthesized via enzymatic or chemical esterification. Enzymatic pathways using alcohol O-acetyltransferases or fatty acid O-methyltransferases (as demonstrated for structurally similar esters) enable regioselective ester formation under mild conditions . Alternatively, chemical synthesis involves reacting 3-methyl-2-butenol with heptanoyl chloride in the presence of a base (e.g., pyridine) to drive the reaction to completion. Purification typically employs fractional distillation or preparative GC to isolate the ester from unreacted precursors .

Advanced: How can stereochemical purity of this compound be ensured during synthesis?

Methodological Answer :

Chiral chromatography (e.g., using a β-cyclodextrin column) or enzymatic resolution with lipases can separate enantiomers. For example, lipase B from Candida antarctica has been used to hydrolyze specific stereoisomers of structurally related esters, leaving the desired enantiomer intact . Nuclear magnetic resonance (NMR) with chiral shift reagents or Mosher’s ester derivatization can confirm stereochemical purity .

Basic: What analytical techniques are suitable for quantifying this compound in plant extracts?

Methodological Answer :

Gas chromatography-mass spectrometry (GC-MS) is widely used. A validated protocol involves:

Extraction : Solid-phase microextraction (SPME) or liquid-liquid extraction with hexane.

Derivatization : Optional silylation to improve volatility for polar matrices.

Separation : DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film).

Detection : Selected ion monitoring (SIM) for m/z 168 (molecular ion) and 83 (base peak from the 3-methyl-2-butenyl moiety) .

Advanced: How can structural isomers of heptanoic acid esters be resolved in complex mixtures?

Methodological Answer :

Isomeric differentiation requires tandem MS or high-resolution GC. For example, 3-methyl-2-butenyl esters of heptanoic acid vs. 2-methyl-2-butenyl isomers can be distinguished using retention indices (e.g., KI = 1141 vs. 1151 on a non-polar column) and fragmentation patterns (e.g., m/z 83 vs. m/z 69 dominant ions) . Advanced methods like GC×GC-TOF/MS improve resolution in highly complex matrices .

Basic: What are the natural sources of this compound?

Methodological Answer :

The ester is reported in essential oils of Lomatium dasycarpum (Apiaceae) and volatile profiles of Cagaita fruit pulp. Phytochemical screening involves hydrodistillation followed by GC-MS analysis . Its ecological role (e.g., pollinator attraction or antimicrobial activity) remains understudied.

Advanced: How can enzymatic pathways for in vivo biosynthesis of this ester be engineered in recombinant hosts?

Methodological Answer :

Heterologous expression of acetyltransferases (e.g., from Saccharomyces cerevisiae) or alcohol dehydrogenases in E. coli or yeast enables ester biosynthesis. For example, E. coli expressing a Clarkia brewerii acetyltransferase produced structurally similar esters at titers of 120 mg/L . Pathway optimization requires balancing precursor availability (heptanoic acid and 3-methyl-2-butenol) and reducing toxicity via compartmentalization .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer :

The ester is prone to hydrolysis under acidic/basic conditions. Storage recommendations:

- Temperature : –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Solvent : Dissolve in anhydrous hexane or acetonitrile to minimize water exposure.

Stability assays (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) can quantify degradation products like heptanoic acid and 3-methyl-2-butenol .

Advanced: How do computational methods aid in predicting the physicochemical properties of this ester?

Methodological Answer :

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict logP (2.89), vapor pressure (0.12 mmHg at 25°C), and solubility parameters. Molecular dynamics simulations model its behavior in lipid bilayers, relevant for membrane permeability studies . NIST Chemistry WebBook provides experimental validation for computational outputs .

Basic: What are the challenges in reconciling conflicting GC-MS data for this ester across studies?

Methodological Answer :

Discrepancies arise from column polarity differences (e.g., DB-5 vs. HP-INNOWax) and calibration standards. Harmonization requires:

- Retention Index (RI) Calibration : Use n-alkane series (C₇–C₃₀) for RI alignment.

- Reference Spectra : Cross-check against NIST/Adams libraries (e.g., MSD LIB# 1579 ).

Contradictory KI values (e.g., 1141 vs. 1151) often reflect isomer misidentification .

Advanced: What metabolomic workflows identify this compound as a biomarker in plant stress responses?

Methodological Answer :

Untargeted metabolomics using UPLC-QTOF-MS coupled with multivariate analysis (PLS-DA) can highlight this ester as a stress biomarker. For example, its accumulation in Lomatium species under drought stress correlates with terpenoid pathway upregulation. Isotopic labeling (¹³C-glucose) tracks precursor flux into the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.